Simvastatin ammonium salt

Vue d'ensemble

Description

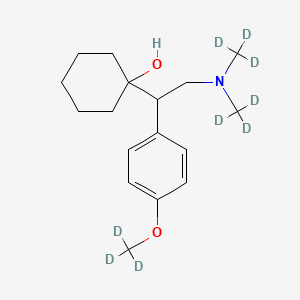

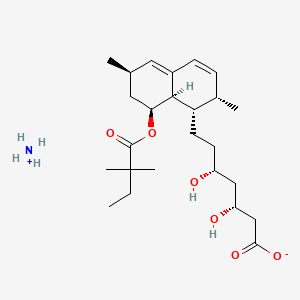

Simvastatin ammonium salt is a compound with the molecular formula C25H43NO6 . It is a derivative of simvastatin, a lipid-lowering drug . Simvastatin is a semi-synthetic derivative of lovastatin, the first FDA-approved statin . Simvastatin helps lower cholesterol production and reduce dyslipidemia-associated complications .

Synthesis Analysis

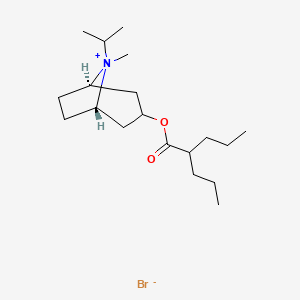

The synthesis of Simvastatin ammonium salt involves several steps . The process starts with dissolving Simvastatin acid in a benign solvent, followed by aerating ammonia gas slowly until the pH value is alkaline . The solution is then condensed until crystals form, which are then filtered and washed with the same solvent used in the first step . The wet product is dried in a vacuum to obtain the final product .Molecular Structure Analysis

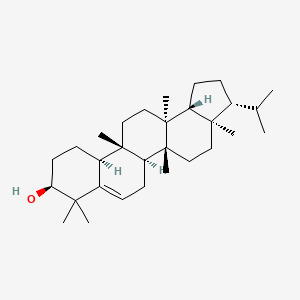

The molecular structure of Simvastatin ammonium salt is complex, with several chiral centers . The IUPAC name for this compound is azanium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .Chemical Reactions Analysis

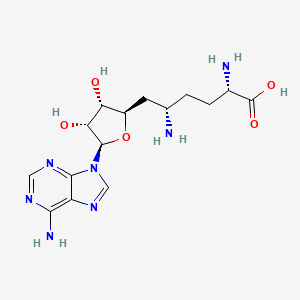

Simvastatin is a prodrug, and its active metabolite, simvastatin hydroxy acid, is formed through hydrolysis and nonspecific esterases . This active metabolite is a potent inhibitor of HMG-CoA reductase .Physical And Chemical Properties Analysis

Simvastatin ammonium salt has a molecular weight of 453.6 g/mol . It is a solid at room temperature . The solubility of Simvastatin ammonium salt varies depending on the solvent used .Applications De Recherche Scientifique

Pharmacokinetics and Drug Delivery Systems

- Field : Pharmacokinetics and Drug Delivery Systems .

- Application Summary : Simvastatin is a commonly used cholesterol-lowering drug that can reduce the risk of major cardiovascular events. However, due to its poor intrinsic water solubility, the drug is poorly absorbed from the gastrointestinal tract and exhibits a low oral bioavailability of approximately 5%. The aim of this study was to fabricate and optimize SIM encapsulated silica-lipid hybrids (SLH) as a solid-state lipid-based formulation to enhance absorption and bioavailability during a human in vivo pharmacokinetic study .

- Methods : SLH formulations were formulated by spray drying a submicron emulsion with either Aerosil® 300 fumed silica nanoparticles (SLH-A) or Syloid® 244 amorphous micronized silica (SLH-B). A cross-over, double-blinded study design was implemented to evaluate the performance of SLH formulations compared with a commercially available formulation in 12 healthy male participants after oral administration under fasting conditions .

- Results : The study provided key insights into the fundamental properties of solid-state LBFs that enhance oral drug absorption in humans, while aiding in the translation of future LBF development from bench-top to bedside .

Alveolar Bone Regeneration

- Field : Dentistry and Oral Surgery .

- Application Summary : Simvastatin has been shown to have a positive impact on alveolar bone regeneration after tooth extraction .

- Methods : This scoping review assessed scientific evidence for topical simvastatin’s impact on alveolar bone regeneration and determine its level of support for clinical applications. The review followed the PRISMA-ScR and OSF registries protocol; systematic searching was conducted on MEDLINE/PubMed, Cochrane, Embase, Scopus, Web of Science, and LILACS, to identify relevant articles until June 2023 .

- Results : Intra-alveolar simvastatin post-tooth extraction has been shown to be effective and safe for preserving alveolar bone, with varied concentrations and carriers, with no significant adverse effects .

Inhibition of HMG-CoA Reductase

- Field : Biochemistry .

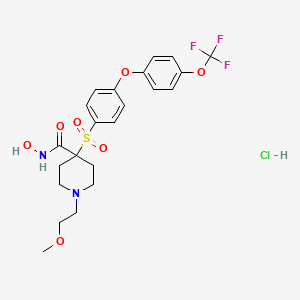

- Application Summary : Simvastatin Hydroxy Acid (ammonium salt) is known to be an inhibitor of HMG-CoA reductase . This enzyme plays a central role in cholesterol biosynthesis .

- Methods : The inhibition of HMG-CoA reductase by Simvastatin Hydroxy Acid (ammonium salt) is usually studied in vitro using enzyme assays .

- Results : The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, which is beneficial in the treatment of conditions like hypercholesterolemia .

Cholesterol Synthesis Reduction

- Field : Pharmacology .

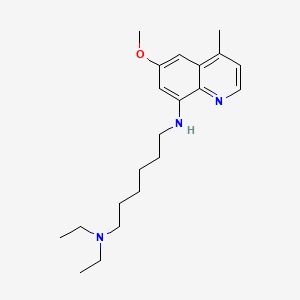

- Application Summary : Simvastatin (a metabolite of Simvastatin Hydroxy Acid, Ammonium Salt) is known to reduce cholesterol synthesis and increase low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues .

- Methods : The effect of Simvastatin on cholesterol synthesis is usually studied in vivo, using animal models or human subjects .

- Results : The increase in LDL receptors leads to an increase in the uptake of LDL from the bloodstream, thereby reducing the level of cholesterol in the blood .

Market Analysis

- Field : Market Research .

- Application Summary : Simvastatin Ammonium Salt is used in various industries and its applications are being analyzed for market trends .

- Methods : The market research involves the analysis of manufacturers, distributors, prices, end-users, and downstream sectors .

- Results : The research helps to build up a clear view of the market trends and development, identify major players in the industry, and estimate main downstream sectors .

Lipid-Lowering Drug

- Field : Pharmacology .

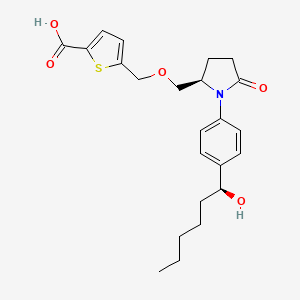

- Application Summary : Simvastatin, a metabolite of Simvastatin Hydroxy Acid (Ammonium Salt), is used as a lipid-lowering drug .

- Methods : The effect of Simvastatin on cholesterol synthesis is usually studied in vivo, using animal models or human subjects .

- Results : Simvastatin reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . This leads to an increase in the uptake of LDL from the bloodstream, thereby reducing the level of cholesterol in the blood .

Safety And Hazards

Simvastatin ammonium salt can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Orientations Futures

Simvastatin and other statins are widely prescribed medications for the treatment of dyslipidemia and prevention of cardiovascular disease . Research into new synthesis methods, as well as the development of new formulations and delivery systems, could potentially improve the efficacy and safety profile of these drugs. Additionally, studies into the effects of simvastatin and its derivatives on other diseases and conditions could potentially expand their therapeutic applications.

Propriétés

IUPAC Name |

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPDWNBTEIXJJF-OKDJMAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449890 | |

| Record name | Simvastatin ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenivastatin ammonium | |

CAS RN |

139893-43-9 | |

| Record name | Simvastatin ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139893-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenivastatin ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simvastatin ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthaleneheptanoic acid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, monoammonium salt,(bR,dR,1S,2S,6R,8S,8aR)- (9CI); | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Simvastatin ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENIVASTATIN AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RD797JAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

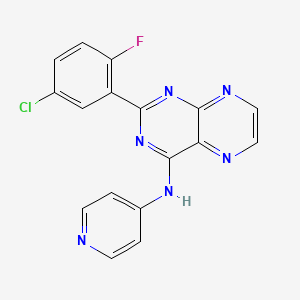

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)